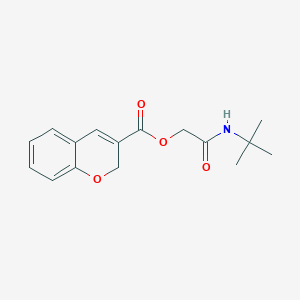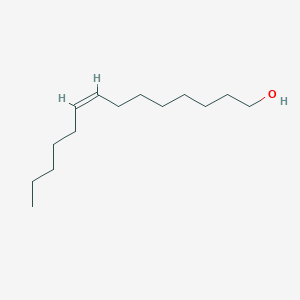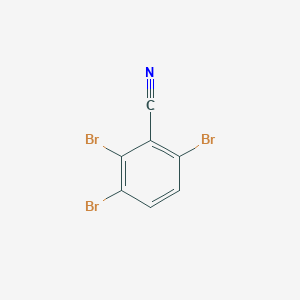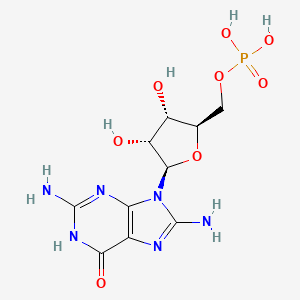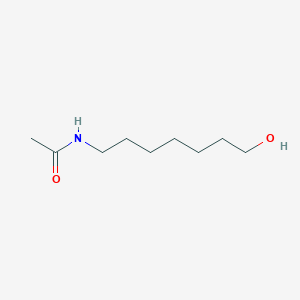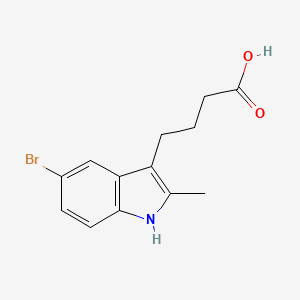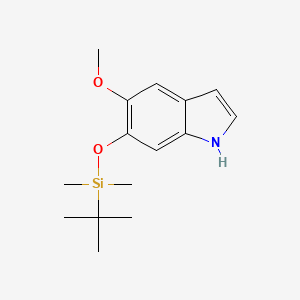
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is a synthetic organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole core. Indoles are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Br2, I2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield indoline derivatives .
科学的研究の応用
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the indole core to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Trimethylsilyl ether (TMS): Less bulky and less stable compared to TBDMS.
tert-Butyldiphenylsilyl ether (TBDPS): More bulky and more stable than TBDMS.
Triisopropylsilyl ether (TIPS): Offers a balance between stability and reactivity.
Uniqueness
6-((tert-Butyldimethylsilyl)oxy)-5-methoxy-1H-indole is unique due to the combination of the indole core and the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and various research applications.
特性
分子式 |
C15H23NO2Si |
|---|---|
分子量 |
277.43 g/mol |
IUPAC名 |
tert-butyl-[(5-methoxy-1H-indol-6-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C15H23NO2Si/c1-15(2,3)19(5,6)18-14-10-12-11(7-8-16-12)9-13(14)17-4/h7-10,16H,1-6H3 |
InChIキー |
RBUKNUGXFGXREQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C=CNC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


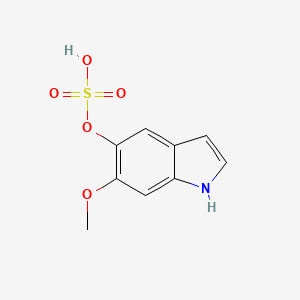
![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)
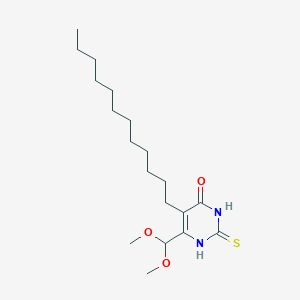
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
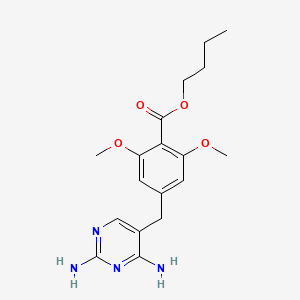
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
